molecular formula C10H23NO2 B3178221 1,1'-(Butylazanediyl)bis(propan-2-ol) CAS No. 4402-34-0

1,1'-(Butylazanediyl)bis(propan-2-ol)

Cat. No.: B3178221
CAS No.: 4402-34-0
M. Wt: 189.3 g/mol
InChI Key: UMXUEZVHHYJJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Butylazanediyl)bis(propan-2-ol): is a chemical compound with the molecular formula C10H23NO2 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl group attached to an azanediyl group, which is further connected to two propan-2-ol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1’-(Butylazanediyl)bis(propan-2-ol) can be synthesized through several methods. One common method involves the reaction of methyloxiran with butylamine . The reaction typically occurs in the presence of a solvent such as methanol or ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods:

In industrial settings, the production of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

1,1’-(Butylazanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dihydrogen peroxide in ethanol.

    Substitution: (E)-benzalacetone in various solvents at elevated temperatures.

Major Products Formed:

Scientific Research Applications

1,1’-(Butylazanediyl)bis(propan-2-ol) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1,1’-(Ethylazanediyl)bis(propan-2-ol)
  • 1,1’-(Methylazanediyl)bis(propan-2-ol)
  • 1,1’-(Hexylazanediyl)bis(propan-2-ol)

Comparison:

1,1’-(Butylazanediyl)bis(propan-2-ol) is unique due to its butyl group, which imparts specific chemical properties and reactivity. Compared to its ethyl, methyl, and hexyl counterparts, the butyl group provides a balance between hydrophobicity and steric effects, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-[butyl(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h9-10,12-13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXUEZVHHYJJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(C)O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902945
Record name 1,1′-(Butylimino)bis[2-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4402-34-0
Record name N-Butyldiisopropylolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4402-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Butylimino)bis[2-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[butyl(2-hydroxypropyl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1'-(Butylazanediyl)bis(propan-2-ol)
Reactant of Route 2
Reactant of Route 2
1,1'-(Butylazanediyl)bis(propan-2-ol)
Reactant of Route 3
Reactant of Route 3
1,1'-(Butylazanediyl)bis(propan-2-ol)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1'-(Butylazanediyl)bis(propan-2-ol)
Reactant of Route 5
Reactant of Route 5
1,1'-(Butylazanediyl)bis(propan-2-ol)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1'-(Butylazanediyl)bis(propan-2-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.